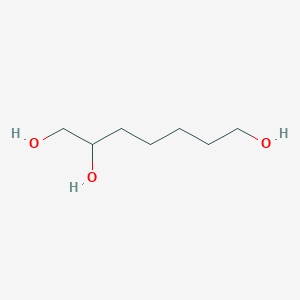

Heptane-1,2,7-triol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

heptane-1,2,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c8-5-3-1-2-4-7(10)6-9/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRCJSPDRXFNNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(CO)O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599436 | |

| Record name | Heptane-1,2,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37939-50-7 | |

| Record name | Heptane-1,2,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Heptane-1,2,7-triol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for heptane-1,2,7-triol, a triol of interest in various research and development applications. The synthesis is presented as a two-step process, commencing with the formation of a key intermediate, 6-hepten-1-ol, followed by its dihydroxylation to yield the target molecule. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes a visualization of the overall workflow.

Synthetic Strategy

The synthesis of this compound is approached through a two-step sequence:

-

Formation of 6-hepten-1-ol: This ω-alkenol is synthesized via a Grignard reaction. Allylmagnesium bromide is reacted with ethylene oxide in an etheral solvent to extend the carbon chain and introduce a terminal hydroxyl group.

-

Dihydroxylation of 6-hepten-1-ol: The terminal alkene of 6-hepten-1-ol is then converted to a vicinal diol using an osmium tetroxide-catalyzed dihydroxylation. Both a racemic (Upjohn) and an asymmetric (Sharpless) method are presented, the latter being crucial for applications requiring specific stereoisomers.

The overall synthetic pathway is depicted in the following workflow diagram:

Experimental Protocols

Step 1: Synthesis of 6-hepten-1-ol

This procedure details the formation of 6-hepten-1-ol from allyl bromide and ethylene oxide via a Grignard reaction.

Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium turnings | Mg | 24.31 | 2.43 g | 0.10 |

| Allyl bromide | C₃H₅Br | 120.98 | 12.1 g | 0.10 |

| Ethylene oxide | C₂H₄O | 44.05 | 4.4 g | 0.10 |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - |

| Saturated NH₄Cl solution | NH₄Cl | 53.49 | 50 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - |

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (2.43 g, 0.10 mol) and anhydrous diethyl ether (20 mL) are placed under a nitrogen atmosphere. A solution of allyl bromide (12.1 g, 0.10 mol) in anhydrous diethyl ether (30 mL) is added dropwise from the dropping funnel. The reaction is initiated with gentle heating if necessary. After the addition is complete, the mixture is refluxed for 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Ethylene Oxide: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of ethylene oxide (4.4 g, 0.10 mol) in anhydrous diethyl ether (50 mL) is added dropwise, maintaining the temperature below 10 °C. After the addition, the reaction mixture is stirred at room temperature for 1 hour.

-

Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation to afford 6-hepten-1-ol.

Quantitative Data:

| Product | Yield (%) | Boiling Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 6-hepten-1-ol | 60-70 | 158-160 | 5.81 (m, 1H), 5.00-4.90 (m, 2H), 3.64 (t, 2H), 2.07 (q, 2H), 1.57 (m, 2H), 1.40 (m, 2H), 1.33 (m, 2H) | 138.9, 114.3, 62.9, 33.7, 32.5, 28.9, 25.4 |

Step 2: Dihydroxylation of 6-hepten-1-ol

Two methods are presented for the dihydroxylation of the terminal alkene of 6-hepten-1-ol.

This method produces a racemic mixture of (±)-heptane-1,2,7-triol.

Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 6-hepten-1-ol | C₇H₁₄O | 114.19 | 5.71 g | 0.05 |

| N-Methylmorpholine N-oxide (NMO) | C₅H₁₁NO₂ | 117.15 | 7.03 g | 0.06 |

| Osmium Tetroxide (OsO₄) | OsO₄ | 254.23 | 0.013 g (in t-BuOH) | 50 µmol |

| Acetone/Water (10:1) | - | - | 100 mL | - |

| Sodium sulfite (sat. aq. soln.) | Na₂SO₃ | 126.04 | 50 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - |

Procedure:

-

Reaction Setup: To a solution of 6-hepten-1-ol (5.71 g, 0.05 mol) in a mixture of acetone and water (100 mL, 10:1 v/v) is added N-methylmorpholine N-oxide (7.03 g, 0.06 mol).

-

Addition of Catalyst: A solution of osmium tetroxide (0.013 g, 50 µmol) in tert-butanol (1 mL) is added to the stirred solution at room temperature.

-

Reaction and Work-up: The reaction mixture is stirred at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction is then quenched by the addition of a saturated aqueous solution of sodium sulfite (50 mL) and stirred for 30 minutes. The mixture is extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

This method allows for the synthesis of a specific enantiomer of this compound. The use of AD-mix-β is described here, which typically yields the (R)-diol from a terminal alkene.

Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 6-hepten-1-ol | C₇H₁₄O | 114.19 | 1.14 g | 0.01 |

| AD-mix-β | - | - | 1.4 g | - |

| tert-Butanol/Water (1:1) | - | - | 20 mL | - |

| Sodium sulfite (sat. aq. soln.) | Na₂SO₃ | 126.04 | 15 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - |

Procedure:

-

Reaction Setup: A mixture of tert-butanol and water (20 mL, 1:1 v/v) is cooled to 0 °C. AD-mix-β (1.4 g) is added, and the mixture is stirred until the solids dissolve, resulting in two clear phases.

-

Addition of Substrate: 6-hepten-1-ol (1.14 g, 0.01 mol) is added to the vigorously stirred biphasic mixture at 0 °C.

-

Reaction and Work-up: The reaction is stirred at 0 °C for 12-24 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite (15 mL) and stirred for 1 hour at room temperature. The mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford enantiomerically enriched (R)-heptane-1,2,7-triol.

Quantitative Data for this compound:

| Product | Method | Yield (%) | Melting Point (°C) | ¹H NMR (D₂O, δ ppm) | ¹³C NMR (D₂O, δ ppm) |

| (±)-Heptane-1,2,7-triol | Upjohn Dihydroxylation | 85-95 | 45-47 | 3.75 (m, 1H), 3.55 (t, 2H), 3.45 (dd, 1H), 3.35 (dd, 1H), 1.55-1.30 (m, 8H) | 72.1, 66.8, 62.5, 32.8, 29.1, 25.6, 25.3 |

| (R)-Heptane-1,2,7-triol | Sharpless AD (AD-mix-β) | 80-90 | 50-52 | 3.75 (m, 1H), 3.55 (t, 2H), 3.45 (dd, 1H), 3.35 (dd, 1H), 1.55-1.30 (m, 8H) | 72.1, 66.8, 62.5, 32.8, 29.1, 25.6, 25.3 |

Note: Spectroscopic data are representative and may vary slightly based on the solvent and instrument used.

Signaling Pathways and Logical Relationships

The Sharpless Asymmetric Dihydroxylation involves a catalytic cycle where the osmium catalyst is regenerated. The chiral ligand directs the stereochemical outcome of the reaction.

This guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and desired product specifications.

Heptane-1,2,7-triol: A Technical Guide for Researchers

CAS Number: 37939-50-7

This technical guide provides an in-depth overview of heptane-1,2,7-triol, a triol of interest to researchers, scientists, and drug development professionals. This document covers its physicochemical properties, hypothetical experimental protocols for its synthesis and analysis, and its potential, though not yet established, role in cellular signaling.

Physicochemical Properties

This compound, with the molecular formula C₇H₁₆O₃ and a molecular weight of 148.20 g/mol , is a seven-carbon chain containing three hydroxyl groups. The presence of these polar hydroxyl groups significantly influences its physical and chemical properties, rendering it more hydrophilic than its parent alkane, heptane.[1] This characteristic suggests potential applications in formulations where water solubility is a key factor.[2][3]

| Property | Value | Source |

| CAS Number | 37939-50-7 | [4] |

| Molecular Formula | C₇H₁₆O₃ | [4] |

| Molecular Weight | 148.20 g/mol | [4] |

| Topological Polar Surface Area (TPSA) | 60.69 Ų | [4] |

| LogP (estimated) | -0.1077 | [4] |

| Hydrogen Bond Donors | 3 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 6 | [4] |

Hypothetical Experimental Protocols

Due to the limited availability of specific experimental data for this compound, the following protocols are based on general and established methods for the synthesis and analysis of polyols and vicinal diols.[5][6][7][8][9]

Synthesis of this compound

A plausible synthetic route to this compound could involve the dihydroxylation of a suitable unsaturated precursor, such as hept-1-en-7-ol.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

Hept-1-en-7-ol

-

Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt. % in 2-methyl-2-propanol)

-

N-Methylmorpholine N-oxide (NMO)

-

Acetone

-

Water

-

Sodium bisulfite (NaHSO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve hept-1-en-7-ol in a mixture of acetone and water.

-

Add N-Methylmorpholine N-oxide (NMO) to the solution.

-

To this stirred solution, add a catalytic amount of osmium tetroxide solution dropwise.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite and stir for 30 minutes.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.[1][10][11][12][13]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the carbon atoms bearing the hydroxyl groups, as well as the aliphatic chain protons. The chemical shifts of the hydroxyl protons can be variable and may appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, with the carbons attached to the hydroxyl groups appearing at lower field.

Mass Spectrometry (MS):

Gas chromatography-mass spectrometry (GC-MS) can be used for the analysis of this compound, likely after derivatization to increase its volatility.[14][15][16][17][18] The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups.[4][19][20][21][22] A C-O stretching absorption will be present in the 1000-1200 cm⁻¹ region.

Potential Role in Cellular Signaling

While there is no direct evidence of this compound's involvement in specific signaling pathways, its amphipathic nature, with a hydrophobic carbon chain and polar hydroxyl groups, is characteristic of lipid signaling molecules.[23][24][25][26][27] Lipids and their derivatives are crucial components of cell membranes and act as second messengers in various signaling cascades.

One such pathway where lipid-like molecules play a critical role is the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is central to cell growth, proliferation, and survival. The pathway is initiated by the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3K.

Caption: Simplified PI3K Signaling Pathway.

Molecules with structural similarities to diacylglycerol (DAG), a key second messenger, can modulate the activity of protein kinase C (PKC) and other signaling proteins. It is conceivable that a small amphipathic molecule like this compound could interact with cell membranes and potentially influence the activity of membrane-associated proteins involved in signaling, although this remains speculative and requires experimental validation.

Applications in Drug Development

Polyols are widely used in the pharmaceutical industry as excipients to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[2][3][28][29][30] Their ability to form hydrogen bonds and their hydrophilic nature make them effective solubilizing agents for poorly water-soluble drugs. The triol functionality of this compound suggests it could serve a similar purpose in drug formulations. Furthermore, long-chain alcohols and polyols can be used as building blocks in the synthesis of more complex molecules with potential therapeutic applications.

References

- 1. biotage.com [biotage.com]

- 2. Polyols in Pharma: Uses, Benefits, and Safety Insights - Creative Proteomics [creative-proteomics.com]

- 3. Sugars and Polyols of Natural Origin as Carriers for Solubility and Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Diol - Wikipedia [en.wikipedia.org]

- 6. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]

- 7. Diols from Alkenes - Chemistry Steps [chemistrysteps.com]

- 8. US5344946A - Process for the preparation of vicinal diols and/or epoxides - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biotage.com [biotage.com]

- 12. theanalyticalscientist.com [theanalyticalscientist.com]

- 13. Reddit - The heart of the internet [reddit.com]

- 14. Simultaneous measurement of urinary polyols using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Overview of Polyols: Structure, Synthesis, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 16. researchgate.net [researchgate.net]

- 17. Gas-chromatographic determination of polyol profiles in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Lipid signaling - Wikipedia [en.wikipedia.org]

- 24. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 25. Membrane Lipids and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 26. longdom.org [longdom.org]

- 27. Membrane lipids as signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Pharmaceuticals - EPA - European Association of Polyol Producers [polyols-eu.org]

- 29. Selected polyols as co-formers for pharmaceutical solid dispersions [uwcscholar.uwc.ac.za]

- 30. Pharmaceuticals - EPA - European Association of Polyol Producers [polyols-eu.org]

Heptane-1,2,7-triol: A Technical Guide to Structural Analysis and Confirmation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the structural analysis and confirmation of heptane-1,2,7-triol. Due to the limited availability of specific experimental data for this compound, this document outlines a robust, proposed analytical workflow based on established techniques for the characterization of polyols. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, identification, and potential application of this compound. Detailed experimental protocols for key analytical techniques are provided, along with data presentation tables and logical workflow diagrams to facilitate a thorough structural elucidation.

Introduction

This compound is a polyol with the molecular formula C7H16O3.[1][2] As with many polyols, its biological activity and potential applications in drug development and material science are intrinsically linked to its precise chemical structure. The confirmation of the hydroxyl group positions and the overall molecular architecture is paramount for any further investigation. This guide presents a systematic approach to the structural verification of this compound.

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented in Table 1. This data is aggregated from publicly available chemical databases and serves as a baseline for experimental verification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H16O3 | [1][2] |

| Molecular Weight | 148.20 g/mol | [1] |

| CAS Number | 37939-50-7 | [1] |

| SMILES | C(CCC(CO)O)CCO | [1] |

| LogP | -0.1077 | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 6 | [1] |

Proposed Analytical Workflow for Structural Confirmation

The structural confirmation of this compound requires a multi-technique approach to unambiguously determine its connectivity and stereochemistry. The proposed workflow is depicted in the following diagram.

Caption: A logical workflow for the synthesis, purification, and structural confirmation of this compound.

Experimental Protocols

The following sections detail the proposed experimental protocols for the key analytical techniques in the structural elucidation of this compound.

Gas Chromatography (GC)

Gas chromatography is a crucial technique for assessing the purity of the synthesized this compound and can be coupled with mass spectrometry (GC-MS) for preliminary identification.

Protocol:

-

Derivatization: To increase volatility, the triol sample should be derivatized. A common method is trimethylsilylation.

-

Dry a 1-5 mg sample of the purified triol under a stream of nitrogen.

-

Add 100 µL of a silylating agent mixture (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and 100 µL of pyridine.

-

Heat the mixture at 60-70°C for 30 minutes.

-

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Expected Data: A single, sharp peak in the chromatogram would indicate a high-purity sample. If coupled with a mass spectrometer, the mass spectrum of the derivatized compound can be obtained.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation: A small amount of the neat liquid or solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Data Acquisition:

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Perform a background scan of the clean ATR crystal prior to sample analysis.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high signal-to-noise ratio.

-

Expected Data: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and alkane functional groups.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Vibration | Expected Appearance |

| 3600-3200 | O-H | Stretching | Strong, broad peak |

| 3000-2850 | C-H | Stretching | Strong, sharp peaks |

| 1470-1450 | C-H | Bending | Medium peak |

| 1260-1000 | C-O | Stretching | Strong, sharp peak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its structure.

Protocol:

-

Ionization: Both Electron Ionization (EI) and Electrospray Ionization (ESI) are recommended.

-

EI (with GC-MS): As described in the GC protocol. EI will likely lead to extensive fragmentation.

-

ESI (with direct infusion or LC-MS): Dissolve the sample in a suitable solvent (e.g., methanol with a small amount of sodium acetate to promote adduct formation, [M+Na]⁺). Infuse the solution into the ESI source.

-

-

Mass Analysis: Acquire mass spectra in a positive ion mode over a mass-to-charge (m/z) range of 50-500.

Expected Data:

-

ESI-MS: A prominent peak corresponding to the protonated molecule [M+H]⁺ (m/z 149.12) or a sodium adduct [M+Na]⁺ (m/z 171.10).

-

EI-MS: The molecular ion peak [M]⁺ (m/z 148.11) may be weak or absent due to fragmentation. Characteristic fragment ions resulting from the cleavage of C-C bonds and loss of water molecules are expected. The fragmentation pattern can help to deduce the positions of the hydroxyl groups.[3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound, including the connectivity of all atoms and the relative stereochemistry.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton NMR spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum.

-

2D NMR (COSY, HSQC):

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

-

-

Expected Data: The predicted ¹H and ¹³C NMR chemical shifts will provide a detailed map of the molecule's structure. The splitting patterns in the ¹H NMR spectrum and the correlations in the 2D spectra will confirm the connectivity.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Note: These are predicted values and may vary in an experimental setting.

| Position | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) |

| 1 | 3.4-3.7, m, 2H | ~64 |

| 2 | 3.6-3.9, m, 1H | ~72 |

| 3 | 1.3-1.6, m, 2H | ~33 |

| 4 | 1.2-1.5, m, 2H | ~25 |

| 5 | 1.3-1.6, m, 2H | ~29 |

| 6 | 1.4-1.7, m, 2H | ~32 |

| 7 | 3.5-3.8, t, 2H | ~62 |

| OH | Variable, br s, 3H | - |

Signaling Pathways and Biological Activity

A thorough search of scientific literature and biological databases did not yield any specific information regarding the biological activity or associated signaling pathways for this compound. Further research is required to explore the potential pharmacological or biological roles of this compound.

Logical Relationships in Structural Elucidation

The confirmation of the structure of this compound relies on the convergence of data from multiple analytical techniques. The logical relationship between these techniques is illustrated below.

Caption: The convergence of data from different analytical techniques leads to the confirmed structure.

Conclusion

This technical guide has outlined a comprehensive and systematic approach for the structural analysis and confirmation of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can obtain unambiguous evidence for the structure of this molecule. The provided protocols and expected data serve as a valuable resource for initiating and guiding the experimental work required for the full characterization of this compound, which is a prerequisite for exploring its potential applications in various scientific fields.

References

Heptane-1,2,7-triol: A Technical Overview of a Synthetic Triol

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of the currently available technical information on heptane-1,2,7-triol. Extensive searches of scientific literature and chemical databases have yielded no evidence of the natural occurrence of this compound in plant, microbial, or animal sources. Therefore, this guide focuses on its chemical identity and potential synthetic pathways, which are of primary relevance to researchers interested in its synthesis and potential applications.

Introduction

This compound (CAS No. 37939-50-7) is a seven-carbon aliphatic chain with three hydroxyl groups located at positions 1, 2, and 7. The presence of these polar hydroxyl groups on a flexible hydrocarbon backbone suggests potential applications as a building block in the synthesis of more complex molecules, or as a component in the formulation of specialty chemicals such as surfactants and plasticizers.[1] Currently, this compound is available commercially from various chemical suppliers, indicating its utility in research and development.[2] This document aims to provide a concise technical overview of its known properties and a plausible, though not experimentally verified, synthetic approach.

Chemical and Physical Properties

The key physicochemical properties of this compound, compiled from various chemical database entries, are summarized in Table 1. These properties are crucial for its handling, storage, and application in a laboratory or industrial setting.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O₃ | ChemScene[2] |

| Molecular Weight | 148.20 g/mol | ChemScene[2] |

| CAS Number | 37939-50-7 | ChemScene[2] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | TCI America |

| Purity | >95.0% (GC) | TCI America |

| Storage | Sealed in dry, 2-8°C | ChemScene[2] |

| SMILES | C(CCC(CO)O)CCO | ChemScene[2] |

| Topological Polar Surface Area (TPSA) | 60.69 Ų | ChemScene[2] |

| logP | -0.1077 | ChemScene[2] |

| Hydrogen Bond Donors | 3 | ChemScene[2] |

| Hydrogen Bond Acceptors | 3 | ChemScene[2] |

| Rotatable Bonds | 6 | ChemScene[2] |

Synthesis of this compound

Proposed Synthetic Pathway

A hypothetical multi-step synthesis of this compound is outlined below. This pathway utilizes commercially available starting materials and common organic reactions.

-

Step 1: Grignard Reaction. The synthesis could commence with the reaction of 5-bromo-1-pentene with magnesium to form the corresponding Grignard reagent. This reagent would then react with formaldehyde to yield 6-hepten-1-ol.

-

Step 2: Dihydroxylation. The terminal double bond of 6-hepten-1-ol can be dihydroxylated to form heptane-1,6,7-triol. This can be achieved using various reagents, such as osmium tetroxide (in catalytic amounts) with a co-oxidant like N-methylmorpholine N-oxide (NMO), or through cold, dilute potassium permanganate.

-

Step 3: Selective Protection. To differentiate the hydroxyl groups and achieve the desired 1,2,7-triol, selective protection of the 1- and 6-hydroxyl groups could be performed.

-

Step 4: Oxidation and Reduction (or other functional group interconversion). The remaining unprotected hydroxyl group at position 7 would then need to be converted to a different functionality and a new hydroxyl group introduced at position 2. A more direct, albeit potentially challenging, approach would be the direct selective oxidation of the secondary hydroxyl group at C-6 to a ketone, followed by a Baeyer-Villiger oxidation, hydrolysis, and subsequent reduction steps to achieve the desired 1,2,7-triol arrangement. A simpler, though longer, route might involve protection, oxidation, and subsequent functional group interconversions.

Note: This proposed pathway is hypothetical and would require experimental validation and optimization.

Logical Workflow for a Potential Synthesis

The following diagram illustrates the logical flow of a potential synthetic route to this compound.

Caption: A logical workflow for a proposed synthesis of this compound.

Biological Activity

As of the date of this report, there is no published information regarding the biological activity of this compound. Its structural similarity to other short-chain polyols might suggest potential roles as humectants or cryoprotectants, but any such properties would need to be determined experimentally. For researchers in drug development, this compound represents an unexplored chemical entity.

Conclusion

References

Spectroscopic Analysis of Heptane-1,2,7-triol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for heptane-1,2,7-triol, a triol of interest in various chemical and pharmaceutical research fields. Due to the limited availability of experimentally derived spectra for this specific isomer, this document presents predicted data based on established spectroscopic principles and data from analogous compounds. It also outlines detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of organic molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.6 - 3.8 | m | 1H | H-2 |

| ~3.4 - 3.6 | m | 2H | H-1 |

| ~3.5 | t | 2H | H-7 |

| ~1.2 - 1.6 | m | 8H | H-3, H-4, H-5, H-6 |

| Variable | br s | 3H | -OH |

Predicted in CDCl₃ at 400 MHz. Chemical shifts of hydroxyl protons are highly dependent on concentration and temperature.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~72-74 | C-2 |

| ~65-67 | C-1 |

| ~62-64 | C-7 |

| ~32-34 | C-6 |

| ~28-30 | C-3 |

| ~25-27 | C-5 |

| ~22-24 | C-4 |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 2950-2850 | Strong | C-H stretch (alkane) |

| 1470-1450 | Medium | C-H bend (alkane) |

| 1150-1050 | Strong | C-O stretch (alcohol) |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Interpretation |

| 148 | [M]⁺ (Molecular Ion) - If observed |

| 131 | [M - H₂O]⁺ |

| 113 | [M - 2H₂O]⁺ |

| 101 | [M - CH₂OH]⁺ |

| 87 | [M - C₄H₉O]⁺ |

| 43 | [C₃H₇]⁺ (Base Peak) |

Predicted for Electron Ionization (EI) source.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a compound like this compound. Instrument-specific parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).[1]

-

The choice of solvent is critical as it must dissolve the sample and not have signals that overlap with the analyte's signals.

-

Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required.[1]

2. ¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[3]

-

Acquire the spectrum using a standard one-pulse sequence.[4]

-

Typical parameters for a routine ¹H spectrum include a 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[3] The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.[3]

3. ¹³C NMR Acquisition:

-

Utilize the same prepared sample.

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

-

Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

-

For quantitative ¹³C NMR, a longer relaxation delay (up to 5 times the longest T₁ relaxation time) and inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[5]

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

This is a common and simple method for liquids and solids.

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).

-

Collect the sample spectrum.

-

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

1. Sample Preparation and Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile).

-

The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

2. Ionization:

-

For a volatile compound like this compound, Electron Ionization (EI) is a common method. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.[6]

-

Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.[7]

3. Mass Analysis and Detection:

-

The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate key workflows and concepts in the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of an organic compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. books.rsc.org [books.rsc.org]

- 4. sites.bu.edu [sites.bu.edu]

- 5. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. Mass spectrometry - Wikipedia [en.wikipedia.org]

Heptane-1,2,7-triol: A Technical Guide to its Solubility and Miscibility

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

Heptane-1,2,7-triol, a trihydroxy alcohol, possesses a unique molecular structure that dictates its physicochemical properties, including solubility and miscibility.[1] This technical guide provides a comprehensive overview of the theoretical and experimental considerations for determining the solubility and miscibility of this compound, which are critical parameters in drug development, formulation, and chemical synthesis. Due to the limited availability of specific experimental data in public literature, this document focuses on established methodologies and predictive principles based on its chemical structure.

Introduction

This compound (CAS No. 37939-50-7) is a seven-carbon aliphatic chain functionalized with three hydroxyl (-OH) groups.[1][2] The presence of these polar hydroxyl groups imparts a significant degree of polarity and hydrophilicity to the molecule, suggesting a complex solubility profile.[1] Understanding the solubility and miscibility of this triol is essential for its application in various scientific and industrial fields, particularly in pharmaceutical sciences where these properties influence drug delivery, bioavailability, and formulation stability.

Predicted Solubility and Miscibility Profile

The molecular structure of this compound, with its three hydroxyl groups and a seven-carbon backbone, suggests it will exhibit intermediate polarity. The hydroxyl groups are capable of forming hydrogen bonds with polar solvents like water, while the heptane chain contributes to its nonpolar character.

-

In Polar Solvents (e.g., Water, Ethanol, Methanol): The presence of three hydroxyl groups suggests that this compound will be soluble in polar protic solvents.[1] The hydrogen bonding capacity of the -OH groups will facilitate interaction with the solvent molecules. However, the relatively long carbon chain may limit its solubility compared to shorter-chain triols.

-

In Nonpolar Solvents (e.g., Heptane, Toluene, Diethyl Ether): The nonpolar heptane backbone suggests some affinity for nonpolar solvents. However, the highly polar hydroxyl groups will likely hinder extensive solubility in these solvents. Partial solubility or immiscibility is expected.

-

In Solvents of Intermediate Polarity (e.g., Acetone, Ethyl Acetate): this compound may exhibit good solubility in solvents with intermediate polarity that can accommodate both the polar hydroxyl groups and the nonpolar carbon chain.

Quantitative Data on Solubility and Miscibility

A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative data for the solubility or miscibility of this compound in various solvents. The following table is provided as a template for researchers to populate with experimental data.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Classification | Solubility ( g/100 mL) | Observations |

| Water | Polar Protic | Data not available | |

| Ethanol | Polar Protic | Data not available | |

| Methanol | Polar Protic | Data not available | |

| Acetone | Polar Aprotic | Data not available | |

| Ethyl Acetate | Polar Aprotic | Data not available | |

| Dichloromethane | Nonpolar | Data not available | |

| Heptane | Nonpolar | Data not available | |

| Toluene | Nonpolar | Data not available | |

| Diethyl Ether | Nonpolar | Data not available |

Table 2: Experimentally Determined Miscibility of this compound at 25°C

| Solvent | Classification | Miscibility | Observations |

| Water | Polar Protic | Data not available | |

| Ethanol | Polar Protic | Data not available | |

| Methanol | Polar Protic | Data not available | |

| Heptane | Nonpolar | Data not available |

Experimental Protocols for Determining Solubility and Miscibility

Given the absence of published data, the following established protocols are provided as a guide for the experimental determination of the solubility and miscibility of this compound.

Solubility Determination: Isothermal Saturation Method

This method involves preparing a saturated solution of the solute in a given solvent at a constant temperature and then determining the concentration of the solute in the solution.[3]

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

After equilibration, allow the solution to stand undisturbed at the same temperature to allow undissolved solid to settle.

-

Centrifuge the saturated solution to separate any remaining undissolved solid.

-

Carefully withdraw a known aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

Miscibility Determination: Visual Observation Method

This is a straightforward method to determine if two liquids are miscible at a given temperature.[4]

Materials and Equipment:

-

This compound

-

Selected liquid solvents

-

Graduated cylinders or test tubes with stoppers

-

Vortex mixer

Procedure:

-

In a clean, dry graduated cylinder or test tube, add a known volume of this compound.

-

Add an equal volume of the selected solvent to the same container.

-

Stopper the container and vortex the mixture vigorously for 1-2 minutes.

-

Allow the mixture to stand undisturbed and observe for the formation of a single homogeneous phase or the separation into two distinct layers.

-

If a single phase is observed, the two liquids are miscible. If two layers form, they are immiscible. If the mixture appears cloudy or forms an emulsion, they are partially miscible.

-

The experiment should be repeated with varying volume ratios of the triol and the solvent to further characterize partial miscibility.

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility and miscibility of this compound.

Caption: Experimental workflow for the determination of this compound solubility.

Caption: Logical workflow for determining the miscibility of this compound.

Conclusion

References

An In-depth Technical Guide to the Physicochemical Properties of Heptane-1,2,7-triol

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the melting and boiling points of heptane-1,2,7-triol. Due to a lack of available experimental data for this specific compound, this document presents predicted values and data from closely related isomers to offer a robust estimation of its physicochemical properties. Detailed experimental protocols for determining these properties are also included.

Physicochemical Data of this compound and Analogs

This compound is a seven-carbon chain with three hydroxyl (-OH) functional groups, which significantly influence its physical properties. The presence of these hydroxyl groups allows for extensive hydrogen bonding between molecules.[1][2] This strong intermolecular force results in higher melting and boiling points compared to non-polar alkanes of similar molecular weight, such as heptane.[2]

| Compound | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Data Type |

| This compound | 37939-50-7 | C₇H₁₆O₃ | No Data Available | No Data Available | Experimental |

| Heptane-1,2,3-triol (high melting isomer) | 103404-57-5 | C₇H₁₆O₃ | 52 - 55[5] | ~208.8 (rough estimate)[5] | Experimental |

| Heptane-1,4,7-triol | 3920-53-4 | C₇H₁₆O₃ | No Data Available | 308.4 (at 760 mmHg)[6] | Predicted |

| Propane-1,2,3-triol (Glycerol) | 56-81-5 | C₃H₈O₃ | 17.8[7] | 290[7] | Experimental |

Logical Relationship of Structure to Physical Properties

The physical properties of triols are dictated by their molecular structure. The number and position of hydroxyl groups, along with the length of the carbon chain, determine the extent of intermolecular forces, primarily hydrogen bonding. This relationship is crucial for estimating the properties of uncharacterized molecules like this compound.

Experimental Protocols for Property Determination

Accurate determination of melting and boiling points is fundamental for compound characterization. The following are standard methodologies suitable for polyols like this compound.

The melting point is recorded as a range from the temperature at which the first crystal melts to the temperature at which the last crystal disappears.[8] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[8][9]

A. Capillary Method (Mel-Temp or Thiele Tube): This is the most common and basic method for melting point determination.[10]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (1-2 mm height) into a capillary tube sealed at one end.[8]

-

Apparatus Setup (Mel-Temp): Place the capillary tube into the heating block of the apparatus.[11]

-

Apparatus Setup (Thiele Tube): Attach the capillary tube to a thermometer. Place the assembly into the Thiele tube containing mineral oil, ensuring the sample is level with the thermometer bulb.[9]

-

Heating: Heat the sample rapidly at first to find an approximate melting range. Allow the apparatus to cool, then repeat the determination with a new sample, heating slowly (1-2°C per minute) as you approach the expected melting point.[9]

-

Observation: Observe the sample through the magnifying lens (if available) and record the temperatures at the onset and completion of melting.[11]

B. Differential Scanning Calorimetry (DSC): DSC is a modern thermal analysis technique that provides highly accurate data on melting points and other thermal transitions.

-

Sample Preparation: Accurately weigh a small amount of the sample into a DSC pan.

-

Apparatus Setup: Place the sample pan and a reference pan into the DSC cell.

-

Heating Program: Program the instrument to heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that brackets the expected melting point.

-

Data Analysis: The melting point is determined by analyzing the resulting thermogram. The onset of the endothermic peak corresponds to the beginning of melting, and the peak maximum is often reported as the melting temperature.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8]

A. Micro Boiling Point (Capillary Method): This method is suitable for small sample quantities and can be performed using a Mel-Temp apparatus or Thiele tube.

-

Sample Preparation: Place a small amount of the liquid into a small test tube or a larger capillary tube. Invert a smaller, standard capillary tube (sealed at one end) and place it, open end down, into the liquid.

-

Apparatus Setup: Secure the sample tube to a thermometer and place it in a heating bath (Thiele tube or similar).

-

Heating: Heat the sample. As the temperature rises, a stream of bubbles will emerge from the inverted inner capillary.

-

Observation: Continue heating until the bubbling is rapid and continuous. Then, turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the inner capillary tube.

Experimental Workflow Visualization

The process of characterizing a novel or uncharacterized compound follows a logical progression from acquisition and purification to analysis and data reporting.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Chapter 9 Notes [web.pdx.edu]

- 3. 37939-50-7|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | C7H16O3 | CID 19736292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2,3-HEPTANETRIOL | 103404-57-5 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. gktoday.in [gktoday.in]

- 8. alnoor.edu.iq [alnoor.edu.iq]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. westlab.com [westlab.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

Comprehensive Literature Review of Heptane-1,2,7-triol: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature on heptane-1,2,7-triol is notably scarce. This document compiles all available information from chemical databases and supplier specifications. Due to the limited primary research, a comprehensive review with extensive experimental data and established biological pathways is not currently possible. This guide serves to consolidate the existing foundational knowledge.

Introduction and Chemical Identity

This compound is a tri-hydroxyl organic compound belonging to the heptane family.[1] Its structure consists of a seven-carbon aliphatic chain with hydroxyl (-OH) groups located at the first, second, and seventh carbon positions.[1] The presence of these three hydroxyl groups makes the molecule significantly more polar and hydrophilic compared to its parent alkane, heptane.[1] This polarity and the capacity for hydrogen bonding are expected to result in a higher boiling point and melting point than non-hydroxylated heptanes.[1]

While specific applications are not well-documented in peer-reviewed literature, its structure suggests potential utility as a building block in the synthesis of more complex molecules.[1] It could also find use in the formulation of surfactants, plasticizers, or other specialty chemicals.[1]

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is limited. The following tables summarize information gathered from chemical databases and supplier catalogs.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 37939-50-7 | [1][2] |

| Molecular Formula | C₇H₁₆O₃ | [1][2][3] |

| Molecular Weight | 148.20 g/mol | [1][2] |

| SMILES | C(CCC(CO)O)CCO | [1][2] |

| InChI | InChI=1/C7H16O3/c8-5-3-1-2-4-7(10)6-9/h7-10H,1-6H2 | [1] |

| Purity | >95.0% (GC) | [1] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [1] |

Table 2: Predicted Physicochemical Data

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 60.69 Ų | [2] |

| LogP | -0.1077 | [2] |

| Hydrogen Bond Donors | 3 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 6 | [2] |

Synthesis and Experimental Protocols

A detailed, validated, and published experimental protocol for the synthesis of this compound is not available in the current body of scientific literature. However, general methods for the synthesis of polyols can be considered as potential routes.

Potential Synthetic Approaches:

Polyols are organic compounds containing multiple hydroxyl groups.[4] General synthetic strategies for polyols that could theoretically be adapted for this compound include:

-

Reduction of corresponding carbonyl or carboxyl compounds: A suitable precursor with ketone, aldehyde, or ester functional groups at the desired positions could be reduced to the corresponding triol.

-

Hydroxylation of alkenes: A heptene derivative with double bonds at appropriate locations could undergo dihydroxylation reactions.

-

Ring-opening of epoxides: The reaction of epoxides with multifunctional alcohols is a common method for producing polyether polyols.[4][5]

Hypothetical Experimental Workflow for Polyol Synthesis:

The following diagram illustrates a generalized workflow for the synthesis and purification of a polyol, which would be applicable to this compound.

Caption: Generalized workflow for the synthesis and characterization of a polyol.

Biological Activity and Signaling Pathways

There is currently no published research detailing the biological activity, mechanism of action, or any associated signaling pathways for this compound. In silico predictions and experimental screening would be required to determine any potential pharmacological effects.

Logical Relationship for Investigating Biological Activity:

Should research into the biological effects of this compound be undertaken, the following logical progression of experiments would be a standard approach.

Caption: Logical workflow for the discovery and development of a bioactive compound.

Conclusion and Future Directions

This compound is a chemical entity with defined physical and chemical properties available primarily through chemical suppliers and databases. A significant gap exists in the scientific literature regarding its synthesis, characterization, and biological activity. Future research should focus on:

-

Development and publication of a robust synthetic protocol.

-

Thorough spectroscopic characterization (NMR, IR, MS) of the purified compound.

-

Broad-spectrum screening for biological activity to identify potential therapeutic applications.

This foundational work is necessary before more in-depth studies, such as the elucidation of signaling pathways or use in drug development, can be pursued.

References

Heptane-1,2,7-triol: An In-depth Technical Guide on a Molecule Shrouded in Obscurity

Despite its defined chemical structure and commercial availability, a comprehensive review of scientific literature reveals a significant gap in the documented history and biological understanding of heptane-1,2,7-triol. This technical guide serves to consolidate the known information and highlight the extensive areas that remain unexplored, presenting a unique opportunity for novel research in the chemical and biomedical fields.

Core Chemical Identity

This compound is a seven-carbon aliphatic chain functionalized with three hydroxyl (-OH) groups at positions 1, 2, and 7. Its fundamental chemical and physical properties, as aggregated from available chemical databases, are summarized below.

| Property | Value | Source |

| CAS Number | 37939-50-7 | [ChemScene], [TCI AMERICA] |

| Molecular Formula | C₇H₁₆O₃ | [ChemScene], [TCI AMERICA] |

| Molecular Weight | 148.20 g/mol | [ChemScene], [TCI AMERICA] |

| Synonyms | 1,2,7-Heptanetriol | [ChemScene] |

| Purity (Commercial) | >95.0% (GC) | [TCI AMERICA] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [TCI AMERICA] |

The Unwritten History: Initial Discovery and Synthesis

A thorough investigation of scientific archives, including chemical literature databases, yields no specific record of the initial discovery or first synthesis of this compound. While its isomers, such as heptane-1,2,3-triol, have documented roles, for instance, as amphiphiles in the crystallization of membrane proteins, this compound remains a chemical entity without a clear historical narrative. Its existence is confirmed by its CAS registry number and availability from various chemical suppliers, which suggests its synthesis is achievable through established organic chemistry principles.

Hypothetical Synthesis Pathway

While no specific experimental protocol for the synthesis of this compound is documented in the reviewed literature, a plausible synthetic route can be conceptualized based on standard organic reactions. A potential workflow is outlined below.

Caption: A hypothetical synthetic workflow for this compound.

Biological Activity and Signaling Pathways: A Blank Slate

Currently, there is no published research detailing any biological activity or signaling pathway associated with this compound. The lack of investigation into this molecule means its potential pharmacological effects, toxicity, and mechanism of action within a biological system are entirely unknown. This presents a significant opportunity for researchers in drug discovery and chemical biology to explore a novel chemical space.

Future Directions and Research Opportunities

The absence of data on this compound is a double-edged sword. While it limits our current understanding, it also signifies a field ripe for exploration. Key areas for future research include:

-

Definitive Synthesis and Characterization: The development and publication of a detailed, reproducible synthetic protocol for this compound, along with a comprehensive characterization of its spectroscopic data (NMR, IR, Mass Spectrometry), would be of immense value to the scientific community.

-

Screening for Biological Activity: A broad-based screening of this compound against various biological targets, such as enzymes, receptors, and cell lines, could uncover previously unknown pharmacological properties.

-

Toxicological Studies: A thorough evaluation of the compound's toxicity profile is essential before any potential applications can be considered.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound could elucidate the structural features crucial for any observed biological activity.

The following diagram illustrates a potential logical workflow for initiating research on this underexplored molecule.

Caption: A logical workflow for the future investigation of this compound.

An In-depth Technical Guide to the Stereoisomers and Chirality of Heptane-1,2,7-triol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptane-1,2,7-triol, a polyol with the chemical formula C₇H₁₆O₃, presents a foundational case study in the principles of stereoisomerism and chirality. While its structure may appear straightforward, a thorough understanding of its chiral properties is essential for applications in stereoselective synthesis and the development of chiral drugs. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including a detailed analysis of its chiral center, the resulting enantiomeric pair, and methodologies for their synthesis and separation.

Stereoisomers and Chirality of this compound

The stereochemistry of this compound is determined by the presence of a single chiral center.

Identification of the Chiral Center

A chiral center is a carbon atom that is bonded to four different substituent groups. In the structure of this compound, the carbon atom at the second position (C2) is the sole chiral center. The four distinct groups attached to C2 are:

-

A hydroxyl group (-OH)

-

A hydrogen atom (-H)

-

A hydroxymethyl group (-CH₂OH)

-

A pentyl group with a terminal hydroxyl group (-(CH₂)₅OH)

Number of Stereoisomers

The number of possible stereoisomers for a molecule can be calculated using the formula 2ⁿ, where 'n' is the number of chiral centers. For this compound, with one chiral center (n=1), the number of possible stereoisomers is 2¹ = 2.

These two stereoisomers are a pair of enantiomers, which are non-superimposable mirror images of each other. They are designated as (R)-heptane-1,2,7-triol and (S)-heptane-1,2,7-triol based on the Cahn-Ingold-Prelog priority rules.

Quantitative Data

| Property | (R)-heptane-1,2,7-triol | (S)-heptane-1,2,7-triol | (R)-1,2-heptanediol (Reference) | (S)-1,2-heptanediol (Reference) |

| Molecular Formula | C₇H₁₆O₃ | C₇H₁₆O₃ | C₇H₁₆O₂ | C₇H₁₆O₂ |

| Molecular Weight | 148.20 g/mol | 148.20 g/mol | 132.20 g/mol | 132.20 g/mol |

| Optical Rotation [α]D | Predicted to be equal in magnitude and opposite in sign to the (S)-enantiomer. | Predicted to be equal in magnitude and opposite in sign to the (R)-enantiomer. | -16.5° (c=1, ethanol) | +16.5° (c=1, ethanol) |

| Melting Point | Data not available. | Data not available. | 48-50 °C | 48-50 °C |

| Boiling Point | Data not available. | Data not available. | 224 °C | 224 °C |

Experimental Protocols

The following sections outline detailed methodologies for the enantioselective synthesis and separation of the stereoisomers of this compound. These protocols are based on established methods for the synthesis and resolution of chiral polyols.

Enantioselective Synthesis of (R)- and (S)-Heptane-1,2,7-triol

A common and effective method for the enantioselective synthesis of 1,2-diols is the Sharpless Asymmetric Dihydroxylation. This method can be adapted to produce either the (R) or (S) enantiomer of this compound by selecting the appropriate chiral ligand.

Objective: To synthesize (R)- and (S)-heptane-1,2,7-triol from a suitable alkene precursor.

Materials:

-

Hept-1-en-7-ol

-

AD-mix-α (for the (S)-enantiomer) or AD-mix-β (for the (R)-enantiomer)

-

tert-Butanol

-

Water

-

Methanesulfonamide

-

Sodium sulfite

-

Ethyl acetate

-

Magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve hept-1-en-7-ol in a 1:1 mixture of tert-butanol and water.

-

Addition of Reagents: To the stirred solution, add one equivalent of AD-mix-α (for the synthesis of (S)-heptane-1,2,7-triol) or AD-mix-β (for the synthesis of (R)-heptane-1,2,7-triol) and one equivalent of methanesulfonamide.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by adding an excess of sodium sulfite and stir for one hour.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure enantiomer of this compound.

Separation of Stereoisomers by Chiral High-Performance Liquid Chromatography (HPLC)

For the separation of a racemic mixture of this compound, chiral HPLC is a powerful analytical and preparative technique.

Objective: To separate the (R) and (S) enantiomers of this compound from a racemic mixture.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

-

HPLC-grade hexanes and isopropanol.

-

A racemic mixture of this compound.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the racemic this compound in the mobile phase.

-

Column Equilibration: Equilibrate the chiral column with the mobile phase (e.g., a mixture of hexanes and isopropanol, the exact ratio will need to be optimized) at a constant flow rate.

-

Injection: Inject the sample onto the column.

-

Elution and Detection: Elute the enantiomers with the mobile phase and monitor the separation using the UV detector at an appropriate wavelength.

-

Data Analysis: The two enantiomers will exhibit different retention times, allowing for their separation and quantification.

Visualization of Stereoisomeric Relationship

The relationship between the enantiomers of this compound can be visualized using a simple diagram.

Caption: Relationship between the stereoisomers of this compound.

Conclusion

This technical guide has provided a detailed examination of the stereoisomers and chirality of this compound. With a single chiral center at the C2 position, this molecule exists as a pair of enantiomers. While specific quantitative data for these enantiomers remains to be experimentally determined, established protocols for enantioselective synthesis and chromatographic separation provide a clear pathway for their preparation and characterization. A thorough understanding of these stereochemical principles is fundamental for scientists and researchers working in the fields of organic synthesis and drug development, where the control of chirality is paramount.

Enantioselective Synthesis of Heptane-1,2,7-triol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores various methodologies for the enantioselective synthesis of heptane-1,2,7-triol, a chiral molecule of interest in synthetic chemistry and drug development. The document outlines three primary strategies: Sharpless asymmetric dihydroxylation, enantioselective epoxidation followed by hydrolysis, and lipase-catalyzed kinetic resolution of the racemic triol. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate the practical application of these methods.

Core Synthesis Strategies

The enantioselective synthesis of this compound can be approached through several distinct pathways, each offering unique advantages and considerations. The primary strategies detailed in this guide are:

-

Sharpless Asymmetric Dihydroxylation: This method involves the direct, enantioselective conversion of a terminal alkene precursor to the corresponding chiral 1,2-diol.

-

Enantioselective Epoxidation and Subsequent Hydrolysis: This two-step approach first introduces chirality through the formation of an epoxide, which is then opened to yield the desired 1,2-diol.

-

Lipase-Catalyzed Kinetic Resolution: This strategy involves the synthesis of a racemic mixture of this compound, followed by the selective enzymatic acylation of one enantiomer, allowing for the separation of the two.

A comparative summary of the potential quantitative outcomes for each method is presented in the table below.

Quantitative Data Summary

| Method | Key Reagents/Catalysts | Typical Yield (%) | Enantiomeric Excess (ee) (%) | Key Considerations |

| Sharpless Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β, OsO₄ (catalytic) | 70-95 | >95 | Requires protection of the primary alcohol. AD-mix selection determines the enantiomer obtained. |

| Enantioselective Epoxidation & Hydrolysis | Jacobsen-Katsuki catalyst, m-CPBA or other oxidant | 60-85 (two steps) | >90 | Two-step process. Chirality is set in the epoxidation step. Ring-opening of the epoxide is typically stereospecific. |

| Lipase-Catalyzed Kinetic Resolution | Lipase (e.g., Candida antarctica lipase B), Acyl donor | ~45 (for each enantiomer) | >99 (for unreacted alcohol) | Maximum theoretical yield for each enantiomer is 50%. Requires synthesis of the racemic triol first. |

Experimental Protocols

Route 1: Sharpless Asymmetric Dihydroxylation

This route commences with the commercially available 7-octen-1-ol. The primary alcohol must first be protected, for instance as a silyl ether, to prevent interference with the dihydroxylation reaction.

1. Protection of 7-octen-1-ol:

-

Materials: 7-octen-1-ol, tert-butyldimethylsilyl chloride (TBDMSCl), imidazole, dichloromethane (DCM).

-

Procedure: To a solution of 7-octen-1-ol (1.0 eq) and imidazole (2.5 eq) in dry DCM at 0 °C, add TBDMSCl (1.2 eq) portionwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with saturated aqueous NH₄Cl solution and extract with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield (7-octen-1-yloxy)(tert-butyl)dimethylsilane.

2. Asymmetric Dihydroxylation:

-

Materials: Protected 7-octen-1-ol, AD-mix-α or AD-mix-β, tert-butanol, water.

-

Procedure: To a vigorously stirred mixture of tert-butanol and water (1:1) at room temperature, add AD-mix-α or AD-mix-β (1.4 g per mmol of alkene). Cool the mixture to 0 °C and add the protected 7-octen-1-ol (1.0 eq). Stir the reaction at 0 °C for 24 hours. Quench the reaction by adding sodium sulfite (1.5 g per mmol of alkene) and stir for 1 hour. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with 2 M NaOH, brine, dried over anhydrous Na₂SO₄, and concentrated. The crude diol is purified by flash chromatography.

3. Deprotection of the Diol:

-

Materials: Protected diol, tetrabutylammonium fluoride (TBAF) in THF (1 M solution).

-

Procedure: To a solution of the protected diol in THF at 0 °C, add a 1 M solution of TBAF in THF (1.2 eq). Stir the mixture at room temperature for 2 hours. Quench with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The final product, enantiomerically enriched this compound, is purified by column chromatography.

Route 2: Enantioselective Epoxidation and Hydrolysis

This pathway also utilizes protected 7-octen-1-ol as the starting material.

1. Enantioselective Epoxidation (Jacobsen-Katsuki Epoxidation):

-

Materials: Protected 7-octen-1-ol, (R,R)- or (S,S)-Jacobsen's catalyst, m-chloroperoxybenzoic acid (m-CPBA) or commercial bleach (NaOCl), DCM.

-

Procedure: To a solution of the protected 7-octen-1-ol (1.0 eq) in DCM, add the Jacobsen's catalyst (0.05 eq). Cool the mixture to 0 °C and add the oxidant (e.g., m-CPBA, 1.1 eq) portionwise. Stir the reaction at 0 °C for 4-6 hours. After completion, the reaction is quenched, and the crude epoxide is purified by column chromatography.

2. Hydrolysis of the Epoxide:

-

Materials: Chiral epoxide, sulfuric acid (catalytic), water, THF.

-

Procedure: To a solution of the chiral epoxide in a mixture of THF and water, add a catalytic amount of sulfuric acid. Stir the reaction at room temperature until the epoxide is consumed (monitored by TLC). Neutralize the reaction with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate. The organic layer is dried and concentrated to yield the crude diol, which is then deprotected as described in Route 1, step 3.

Route 3: Lipase-Catalyzed Kinetic Resolution

This approach begins with the synthesis of racemic this compound.

1. Synthesis of Racemic this compound:

-

Materials: 7-octen-1-ol, osmium tetroxide (OsO₄, catalytic), N-methylmorpholine N-oxide (NMO), acetone, water.

-

Procedure: To a solution of 7-octen-1-ol (1.0 eq) in a mixture of acetone and water, add NMO (1.5 eq) and a catalytic amount of OsO₄. Stir the reaction at room temperature for 12-24 hours. Quench the reaction with sodium sulfite. The mixture is then extracted with ethyl acetate, and the organic layer is dried and concentrated to give racemic this compound, which is purified by column chromatography.

2. Kinetic Resolution:

-

Materials: Racemic this compound, lipase (e.g., Novozym 435), vinyl acetate, tert-butyl methyl ether (TBME).

-

Procedure: To a solution of racemic this compound (1.0 eq) in TBME, add the lipase (e.g., 50 mg per mmol of triol) and vinyl acetate (0.6 eq). The suspension is stirred at room temperature and the reaction progress is monitored by GC or HPLC. The reaction is stopped at approximately 50% conversion. The enzyme is filtered off, and the filtrate is concentrated. The resulting mixture of the acylated product and the unreacted enantiomerically enriched this compound is separated by column chromatography. The acylated enantiomer can be hydrolyzed back to the triol using a base like K₂CO₃ in methanol.

Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the synthesized this compound can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent or by converting the diol to a diastereomeric derivative (e.g., Mosher's ester).

Visualizing the Synthetic Pathways

The following diagrams illustrate the experimental workflows for the described enantioselective synthesis methods.

Caption: Sharpless Asymmetric Dihydroxylation Workflow.

Caption: Enantioselective Epoxidation and Hydrolysis Workflow.

Caption: Lipase-Catalyzed Kinetic Resolution Workflow.

Methodological & Application

Application Notes and Protocols for Heptane-1,2,7-triol in Organic Synthesis: A Review of Available Literature

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Heptane-1,2,7-triol, with the chemical formula C₇H₁₆O₃, is a tri-hydroxylated alkane.[1][2] The presence of three hydroxyl groups at positions 1, 2, and 7 suggests its potential utility as a precursor for chiral molecules, a cross-linking agent, or a starting material for the synthesis of more complex structures. The 1,2-diol moiety can be particularly useful for the formation of cyclic acetals and ketals, offering a means of protecting these functional groups or introducing chirality. The distant hydroxyl group at the 7-position provides a handle for further functionalization.

Despite these structural features, a thorough search of scientific databases and chemical literature did not yield any specific examples of the use of this compound in organic synthesis. The following sections, therefore, discuss the potential applications and generalized protocols based on the known chemistry of similar triols and polyols.

Potential Applications in Organic Synthesis

Based on the general reactivity of polyols, this compound could theoretically be employed in a variety of organic synthesis reactions.

As a Chiral Building Block

The 1,2-diol functionality allows for the possibility of asymmetric synthesis. If this compound can be obtained in an enantiomerically pure form, it could serve as a valuable chiral synthon.

-